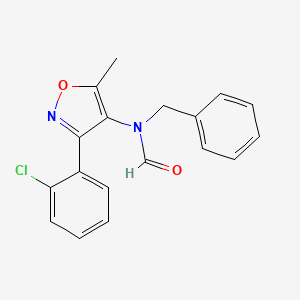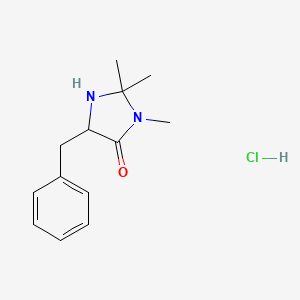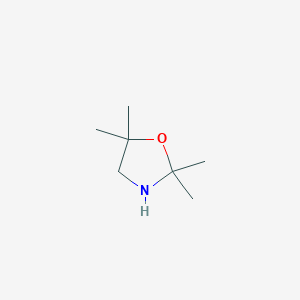
(S)-pyrrolidin-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-pyrrolidin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis, making them valuable intermediates in various chemical reactions. The compound features a pyrrolidine ring substituted with a trifluoromethanesulfonate group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of (S)-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(S)-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group properties of the triflate group, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is also used in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile. The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products .
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrrolidines, while reactions with alcohols produce pyrrolidinyl ethers .
科学的研究の応用
(S)-pyrrolidin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
作用機序
The mechanism of action of (S)-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .
類似化合物との比較
Similar Compounds
Methyl triflate: Another triflate compound with similar leaving group properties but different reactivity due to the absence of the pyrrolidine ring.
Nonaflate: A triflate analog with a longer perfluorinated chain, offering different solubility and reactivity characteristics.
Trifluoromethanesulfonic acid: The parent acid of triflates, used as a strong acid catalyst in various reactions.
Uniqueness
(S)-pyrrolidin-3-yl trifluoromethanesulfonate is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of chiral molecules and in reactions where the pyrrolidine ring can participate in further transformations .
特性
分子式 |
C5H8F3NO3S |
|---|---|
分子量 |
219.18 g/mol |
IUPAC名 |
[(3S)-pyrrolidin-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1 |
InChIキー |
CEHYFOACVPQNPH-BYPYZUCNSA-N |
異性体SMILES |
C1CNC[C@H]1OS(=O)(=O)C(F)(F)F |
正規SMILES |
C1CNCC1OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)


![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)

![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)



